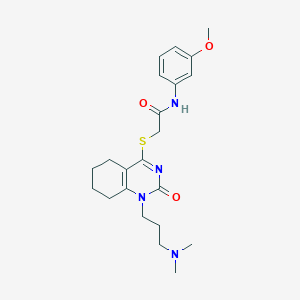
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H30N4O3S and its molecular weight is 430.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H30N4O3S
- Molecular Weight : 430.57 g/mol
- CAS Number : 941999-28-6
This compound features a hexahydroquinazoline core linked to a thioether moiety and an acetamide group, which may enhance its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit a range of biological activities. The proposed mechanisms of action for this compound include:
- Inhibition of Matrix Metalloproteinases (MMPs) : MMPs are implicated in cancer progression and metastasis. In vitro studies suggest that related compounds can inhibit MMP activity, thereby reducing tumor cell invasion and angiogenesis .
- Cell Signaling Modulation : The compound may interfere with critical signaling pathways involved in cell proliferation and survival by disrupting the interactions between key proteins such as EGFR and integrins .
Antitumor Activity
The compound's potential antitumor effects have been evaluated through various assays. For example:
- In vitro assays demonstrated that the compound can significantly reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell migration .
- In vivo studies using chicken chorioallantoic membrane assays showed that treatment with the compound effectively blocked cancer cell invasion and reduced angiogenesis .
Cytotoxicity Studies
Cytotoxicity assessments indicate that while the compound exhibits potent biological effects against cancer cells, it maintains a favorable safety profile:
- Treatment with concentrations up to 100 μM did not result in significant cytotoxicity in normal cell lines, suggesting selective action against malignant cells .
Comparative Analysis with Similar Compounds
To better understand its biological activity, it is beneficial to compare this compound with structurally related molecules:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Structure A | Moderate MMP inhibition |
| Compound B | Structure B | High cytotoxicity against specific cancer types |
| This compound | Unique structure | Potent antitumor effects with low cytotoxicity |
Case Studies
Several case studies highlight the efficacy of this compound in treating various cancers:
- Case Study 1 : In a study involving HT1080 fibrosarcoma cells, treatment with the compound resulted in a significant decrease in cell migration and invasion compared to untreated controls .
- Case Study 2 : The compound was tested in combination with other chemotherapeutics to evaluate synergistic effects. Results indicated enhanced antitumor activity when used alongside established drugs .
特性
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S/c1-25(2)12-7-13-26-19-11-5-4-10-18(19)21(24-22(26)28)30-15-20(27)23-16-8-6-9-17(14-16)29-3/h6,8-9,14H,4-5,7,10-13,15H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESNGIJQHRSXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













